molecular formula C12H11NO3 B15208270 5-Ethoxy-2-phenyloxazole-4-carbaldehyde

5-Ethoxy-2-phenyloxazole-4-carbaldehyde

Cat. No.: B15208270
M. Wt: 217.22 g/mol
InChI Key: VTFBUEUWPQIWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-phenyloxazole-4-carbaldehyde is a heterocyclic organic compound featuring an oxazole core substituted with an ethoxy group at position 5, a phenyl group at position 2, and a formyl (aldehyde) group at position 2. Oxazoles are aromatic five-membered rings containing one oxygen and one nitrogen atom, which confer unique electronic properties due to their electron-deficient nature. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where its aldehyde group enables further derivatization through condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-ethoxy-2-phenyl-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C12H11NO3/c1-2-15-12-10(8-14)13-11(16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

VTFBUEUWPQIWGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenyl-2-oxazoline with ethyl chloroformate, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Ethoxy-2-phenyloxazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-phenyloxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Ethoxy-2-phenyloxazole-4-carboxylic acid.

    Reduction: 5-Ethoxy-2-phenyloxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 5-Ethoxy-2-phenyloxazole-4-carbaldehyde serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine This compound is explored as a precursor in developing pharmaceutical agents.
  • Industry It is utilized in producing advanced materials with specific properties, such as polymers and dyes.

5-Ethoxy-2-phenyloxazole-4-carbaldehyde is of interest in medicinal chemistry because of its structural features and potential biological activities. Its biological activity is attributed to its ability to interact with cellular targets like enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function and modulating biochemical pathways.

Antimicrobial Activity

Research indicates that 5-Ethoxy-2-phenyloxazole-4-carbaldehyde exhibits antimicrobial properties. One study compared its effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli, and found it has comparable activity to standard antibiotics like amoxicillin.

Table: Bacterial Growth Inhibition

CompoundBacterial Growth Inhibition (mm)
5-Ethoxy-2-phenyloxazole-4-carbaldehyde20 (S. aureus), 18 (E. coli)
Amoxicillin30 (S. aureus), 27 (E. coli)

This suggests the compound could be a lead for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Solubility Applications
5-Ethoxy-2-phenyloxazole-4-carbaldehyde Oxazole Ethoxy, phenyl, aldehyde ~217.22 Low (non-ionic) Synthetic intermediate
Pioglitazone hydrochloride Thiazolidine-2,4-dione Ethoxy-benzyl, pyridinyl, HCl salt 392.89 High (ionic) Antidiabetic drug

Key Differences and Implications

Core Heterocycle: The oxazole ring in the target compound is aromatic and electron-deficient, promoting electrophilic substitution reactivity. In contrast, Pioglitazone’s thiazolidine-2,4-dione core is non-aromatic and contains two ketone groups, enabling hydrogen bonding and acting as a pharmacophore for peroxisome proliferator-activated receptor gamma (PPARγ) activation .

Substituent Positioning :

  • The ethoxy group in 5-Ethoxy-2-phenyloxazole-4-carbaldehyde is directly attached to the oxazole ring, which may enhance metabolic stability compared to Pioglitazone’s ethoxy-benzyl side chain. The latter’s extended alkyl-aryl structure improves lipid solubility and tissue penetration, critical for its antidiabetic activity .

Functional Groups :

  • The aldehyde group in the target compound offers reactivity for further synthesis, whereas Pioglitazone’s thiazolidinedione and hydrochloride salt enhance solubility and bioavailability.

Physicochemical Properties: The ionic nature of Pioglitazone hydrochloride (due to the HCl salt) significantly increases its aqueous solubility, a necessity for oral dosing. The non-ionic, planar structure of 5-Ethoxy-2-phenyloxazole-4-carbaldehyde likely results in lower solubility, limiting its direct therapeutic use but favoring applications as a synthetic building block.

Biological Activity

5-Ethoxy-2-phenyloxazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

5-Ethoxy-2-phenyloxazole-4-carbaldehyde possesses an oxazole ring with an ethoxy group and a phenyl substituent, contributing to its reactivity and biological interactions. The aldehyde functional group allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of 5-Ethoxy-2-phenyloxazole-4-carbaldehyde is primarily attributed to its ability to interact with cellular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and modulating biochemical pathways.

Antimicrobial Activity

Research has indicated that 5-Ethoxy-2-phenyloxazole-4-carbaldehyde exhibits significant antimicrobial properties. A study compared the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it has comparable activity to standard antibiotics like amoxicillin.

CompoundBacterial Growth Inhibition (mm)
5-Ethoxy-2-phenyloxazole-4-carbaldehyde20 (S. aureus), 18 (E. coli)
Amoxicillin30 (S. aureus), 27 (E. coli)

This suggests that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, 5-Ethoxy-2-phenyloxazole-4-carbaldehyde has been investigated for its anticancer effects. Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

A notable study demonstrated that derivatives of oxazole compounds exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the oxazole structure can enhance their therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various oxazole derivatives, including 5-Ethoxy-2-phenyloxazole-4-carbaldehyde. It was found to inhibit bacterial growth effectively, supporting its potential use in treating infections caused by resistant strains .
  • Anticancer Properties : Another research effort focused on the synthesis of oxazole derivatives and their evaluation against several cancer cell lines. The findings indicated that compounds similar to 5-Ethoxy-2-phenyloxazole-4-carbaldehyde exhibited promising anticancer activity by targeting specific oncogenic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.